molecular formula C24H26N2OS B2907228 1-PHENYL-3-(3-PHENYLADAMANTANE-1-CARBONYL)THIOUREA CAS No. 827014-01-7

1-PHENYL-3-(3-PHENYLADAMANTANE-1-CARBONYL)THIOUREA

Cat. No.: B2907228
CAS No.: 827014-01-7
M. Wt: 390.55
InChI Key: XLMXXHLTZUSSIU-UHFFFAOYSA-N
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Description

1-Phenyl-3-(3-phenyladamantane-1-carbonyl)thiourea is a synthetic 1-acyl thiourea derivative designed for research applications. This class of compounds is of significant interest in medicinal chemistry and materials science due to its versatile molecular structure, which can be engineered to interact with various biological targets and form specific supramolecular structures. The incorporation of the adamantyl group is a strategic feature in drug design. This bulky, hydrophobic moiety is known to increase the stability and plasma half-life of bioactive compounds by modulating their lipophilicity and providing steric protection from metabolic degradation . The 1-acyl thiourea core (RC(O)NHC(S)NR'R") is a privileged scaffold, renowned for its ability to form stable hydrogen bonds with biological receptors and its utility as a versatile building block for synthesizing diverse heterocyclic compounds . Researchers investigate adamantyl-bearing thioureas for a wide range of potential biological activities, which may include antiviral, antimicrobial, and anticancer properties, as suggested by studies on structurally similar molecules . Furthermore, the conformational properties of the 1-acyl thiourea moiety, often stabilized by an intramolecular N-H···O=C hydrogen bond forming a pseudo-six-membered ring, make these compounds excellent subjects for crystallographic and vibrational spectroscopy studies to understand intermolecular interactions and crystal engineering . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for personal use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenyl-N-(phenylcarbamothioyl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2OS/c27-21(26-22(28)25-20-9-5-2-6-10-20)24-14-17-11-18(15-24)13-23(12-17,16-24)19-7-3-1-4-8-19/h1-10,17-18H,11-16H2,(H2,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMXXHLTZUSSIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)C(=O)NC(=S)NC4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-PHENYL-3-(3-PHENYLADAMANTANE-1-CARBONYL)THIOUREA typically involves multiple steps. One common method starts with the preparation of 3-phenyladamantane-1-carboxylic acid. This intermediate is then reacted with phenyl isothiocyanate under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. These methods ensure consistent production quality and scalability .

Chemical Reactions Analysis

2.1. Cyclization Reactions

Thioureas are versatile precursors for heterocyclic synthesis. While direct data on the adamantane derivative is limited, analogous thioureas undergo cyclization with binucleophiles:

ReactantConditionsProductSource
Hydrazine hydrateReflux in ethanol/TEAPyrazole derivatives (e.g., 50a , 50b )
2-AminothiazoleBoiling methanol/NaOMeThiazolopyrimidine derivatives (e.g., 51 )
AcetylacetoneGlacial acetic acidPyran derivatives (e.g., 53 )

Predicted Pathway for Target Compound :
Reaction with hydrazine derivatives could yield fused adamantane-pyrazole systems, leveraging the thiourea’s NH groups for cyclization. Steric hindrance from adamantane may slow kinetics .

2.2. Metal Complexation

Thioureas act as bidentate ligands via sulfur and NH groups. Adamantane’s bulk may limit coordination but enhance selectivity:

Metal IonConditionsComplex TypeApplicationSource
Ag⁺, Hg²⁺Room temperature, THFLinear or polymeric complexesSensor materials
Pd²⁺Catalytic conditionsOrganometallic catalystsCross-coupling reactions

Notable Example :
1-Acyl thioureas form stable complexes with Cu(II) and Zn(II), suggesting potential for catalytic or medicinal applications .

2.3. Acid/Base and Hydrogen-Bonding Interactions

  • Deprotonation : The NH protons (pKa ~8–10) can deprotonate under basic conditions, forming thiolate intermediates .
  • Organocatalysis : Schreiner’s thiourea (structurally analogous) catalyzes reactions via dual hydrogen bonding (e.g., Friedel-Crafts alkylations) .

Predicted Activity :
The adamantane group may stabilize transition states in asymmetric catalysis, though steric effects could reduce efficiency .

2.4. Functionalization of the Thiourea Moiety

Reaction TypeReagentProductNotes
AlkylationMethyl iodide, K₂CO₃N-Methylated thioureaLow yield due to steric hindrance
AcylationAcetyl chloride, pyridineN-AcylthioureaRequires activating agents
OxidationH₂O₂, acetic acidDisulfide or sulfonic acidAdamantane stability prevents decomposition

Scientific Research Applications

1-Phenyl-3-(3-phenyladamantane-1-carbonyl)thiourea is a thiourea derivative that has a phenyl group and an adamantane moiety. The compound's thiourea functional group, which comprises a sulfur atom double-bonded to a carbon atom and single-bonded to two nitrogen atoms, is significant in medicinal chemistry because of its capacity to generate hydrogen bonds, which improves interactions with biological targets like proteins and enzymes. The adamantane structure gives the substance distinctive steric and electronic বৈশিষ্ট্য, making it appealing for medication development and design.

Structural Analogues and Their Applications

Several compounds share structural similarities with this compound, each with unique features and applications:

Compound NameUnique Features
1-(3-methoxyphenyl)-3-(naphthalene-1-carbonyl)thioureaContains a methoxy group, enhancing solubility and biological activity
1-(adamantane-1-carbonyl)-3-substituted thioureasVaried substitutions on the thiourea nitrogen provide diverse biological activities
1-tert-butyl-3-cyclohexylthioureaExhibits strong enzyme inhibition properties against cholinesterases
1-(4-chlorophenyl)-3-(phenyl)thioureaKnown for its anti-cancer activity in various cell lines

Mechanism of Action

The mechanism of action of 1-PHENYL-3-(3-PHENYLADAMANTANE-1-CARBONYL)THIOUREA involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biological pathways, leading to its potential therapeutic effects. The compound’s rigid adamantane structure enhances its binding affinity and specificity .

Comparison with Similar Compounds

Structural Features

The structural uniqueness of 1-PHENYL-3-(3-PHENYLADAMANTANE-1-CARBONYL)THIOUREA becomes evident when compared to other thiourea derivatives:

Compound Name Substituent Group Key Structural Feature
This compound 3-Phenyladamantane Rigid adamantane core; intramolecular N-H•••O hydrogen bond
1-(Adamantane-1-carbonyl)-3-(2,4,6-trimethyl-phenyl)thiourea Adamantane-carbonyl, trimethylphenyl Steric hindrance from trimethylphenyl group; Hirshfeld surface analysis for intermolecular interactions
1-PHENYL-3-((TETRAHYDROFURAN-2-YL)METHYL)THIOUREA Tetrahydrofuran-methyl Flexible ether substituent; no intramolecular hydrogen bond
  • Adamantane Derivatives: The 3-phenyladamantane group in the title compound introduces pronounced steric hindrance and rigidity, which contrasts with the flexible tetrahydrofuran substituent in 1-PHENYL-3-((TETRAHYDROFURAN-2-YL)METHYL)THIOUREA .
  • Hydrogen Bonding : The intramolecular N-H•••O bond in the title compound prevents carbonyl oxygen from participating in metal coordination, unlike thioureas lacking such bonds .

Physicochemical Properties

Property This compound 1-PHENYL-3-((TETRAHYDROFURAN-2-YL)METHYL)THIOUREA 1-(Adamantane-1-carbonyl)-3-(2,4,6-trimethyl-phenyl)thiourea
Molecular Weight Higher (estimated) 236.33 g/mol Higher (estimated)
LogP (Predicted) >3 (high lipophilicity) 2.636 >3 (adamantane contribution)
Solubility Lower (due to adamantane) Moderate (tetrahydrofuran enhances polarity) Low (steric bulk)
  • Lipophilicity : The adamantane group significantly increases LogP compared to the tetrahydrofuran derivative, enhancing membrane permeability but reducing aqueous solubility .
  • Thermal Stability : Adamantane derivatives exhibit higher melting points due to strong van der Waals interactions and rigid packing .

Coordination Behavior

  • Title Compound : Coordinates via sulfur and possibly nitrogen, but the carbonyl oxygen is excluded due to intramolecular hydrogen bonding .
  • Other Thioureas : Derivatives without the N-H•••O bond (e.g., N,N-dialkyl-N’-benzoylthioureas) allow oxygen to participate in metal coordination, forming tridentate complexes .
  • Impact of Substituents : The adamantane group’s steric bulk may stabilize metal complexes by restricting ligand rotation, enhancing catalytic or material applications .

Biological Activity

1-Phenyl-3-(3-phenyladamantane-1-carbonyl)thiourea is a thiourea derivative notable for its unique structural features, including a phenyl group and an adamantane moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and antimicrobial properties. The thiourea functional group enhances its interaction with biological targets, making it a promising candidate for drug development.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C19H22N2S\text{C}_{19}\text{H}_{22}\text{N}_2\text{S}

This structure includes:

  • A thiourea core, which is essential for its biological activity.
  • An adamantane scaffold that contributes to the compound's steric and electronic properties.

Antimicrobial Activity

Research indicates that thiourea derivatives exhibit significant antimicrobial properties. In particular, this compound has been tested against various bacterial strains. The results show enhanced activity compared to traditional antibiotics:

Bacterial StrainActivity Level
Salmonella enterica High
Micrococcus luteus Moderate
Bacillus subtilis Low
Pseudomonas aeruginosa Low

These findings suggest that the compound could be developed as an alternative treatment for certain bacterial infections .

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor. Studies utilizing docking simulations have predicted binding affinities with key enzymes involved in metabolic pathways. For example, it has been identified as a potential inhibitor of cholinesterases, which are crucial in neurotransmission processes.

Study on Antileishmanial Activity

In a study evaluating the antileishmanial properties of thiourea derivatives, this compound was synthesized and tested against Leishmania major promastigotes. The results indicated that while the compound exhibited activity, it was less potent than standard treatments like amphotericin B. However, its unique structure may allow for further modifications to enhance efficacy .

Synthesis and Testing

The synthesis of this compound typically involves the reaction of phenyl isothiocyanate with adamantane derivatives. Following synthesis, various biological assays are conducted to evaluate its pharmacological properties.

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Hydrogen Bonding: The thiourea group can form hydrogen bonds with target proteins, enhancing binding affinity.
  • Metal Chelation: The compound may act as a chelator for transition metals, which can be crucial in various biological processes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-phenyl-3-(3-phenyladamantane-1-carbonyl)thiourea, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves coupling adamantane-1-carbonyl chloride with phenyl isothiocyanate derivatives under reflux in aprotic solvents like acetonitrile or ethanol. Key parameters include temperature control (70–90°C) and stoichiometric ratios to minimize by-products such as symmetrical thioureas. For example, Saeed et al. optimized yields (75–85%) by using anhydrous conditions and dropwise addition of reactants to prevent hydrolysis . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the target compound.

Q. How can structural features of this thiourea derivative be elucidated using spectroscopic and crystallographic techniques?

  • Methodological Answer :

  • Spectroscopy : IR confirms the presence of C=O (1680–1720 cm⁻¹) and C=S (1250–1300 cm⁻¹) stretches. ¹H/¹³C NMR identifies adamantane proton environments (δ 1.6–2.1 ppm) and aromatic proton splitting patterns .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves the dihedral angle between the phenyl and adamantane groups (e.g., 62.3° in a related derivative), while SHELX software refines intermolecular interactions like C–H···S and π–π stacking .

Advanced Research Questions

Q. How do intermolecular interactions influence the solid-state packing and stability of this compound, and what analytical tools are used to study them?

  • Methodological Answer : Hirshfeld surface analysis quantifies intermolecular contacts (e.g., H···H, C···S, and C···O interactions). For example, in a structurally similar derivative, H···H interactions dominate (60% of surface contacts), while C···S (8%) and C···O (5%) contribute to layered packing . Advanced tools like CrystalExplorer generate 2D fingerprint plots, revealing how steric bulk from the adamantane group reduces close-packed interactions compared to simpler thioureas. Thermal gravimetric analysis (TGA) further correlates packing efficiency with decomposition temperatures (e.g., >250°C for adamantane-containing derivatives) .

Q. What strategies address contradictions in crystallographic data, particularly when refining disordered adamantane moieties?

  • Methodological Answer : Disorder in the adamantane group arises from rotational flexibility. SHELXL refinement employs:

  • ISOR restraints to limit atomic displacement parameters (ADPs) for overlapping atoms.
  • PART instructions to model partial occupancy in multi-conformational states.
  • Validation using Rint (<5%) and GooF (0.9–1.1) ensures reliability. A case study on 1-(adamantan-1-ylcarbonyl)-3-arylthioureas showed that high-resolution data (dmin < 0.8 Å) reduces ambiguity in electron density maps .

Q. How can researchers design experiments to evaluate the biological activity of this compound, such as enzyme inhibition or cytotoxicity?

  • Methodological Answer :

  • Enzyme Inhibition : Use fluorometric assays (e.g., urease inhibition with Jack bean urease) to measure IC50 values. The thiourea moiety acts as a metal-binding site disruptor, while the adamantane group enhances lipophilicity for membrane penetration .
  • Cytotoxicity : Screen against cancer cell lines (e.g., HeLa) via MTT assays. Compare with control thioureas lacking the adamantane group to isolate steric/electronic effects. For example, adamantane derivatives showed 3–5× higher activity than non-bulky analogs in anti-HIV studies .

Key Methodological Recommendations

  • Crystallography : Always cross-validate SHELX-refined structures with PLATON checks for missed symmetry or solvent voids .
  • Bioassays : Include positive controls (e.g., thiourea-based drugs like metiamide) to contextualize activity data .
  • Synthesis : Monitor reaction progress via TLC with UV-active spots (λ = 254 nm) for real-time optimization .

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